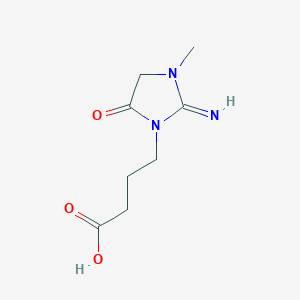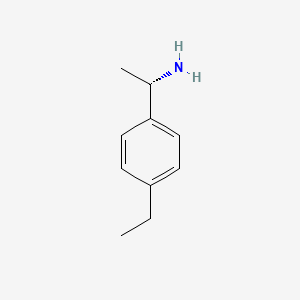
(S)-1-(4-Ethylphenyl)ethanamine
Overview
Description
-(S)-1-(4-Ethylphenyl)ethanamine, also known as (S)-ethylphenylethylamine, is a chiral amine that is found in many natural products. It is a versatile compound that has a wide range of applications in the pharmaceutical, biotechnology, and agrochemical industries.
Mechanism of Action
Target of Action
The primary target of (S)-1-(4-Ethylphenyl)ethanamine is the oligodendrocytes in the brain . Oligodendrocytes are a type of glial cell that play a crucial role in the central nervous system, particularly in the formation of myelin, which is essential for the efficient transmission of electrical signals along nerve cells .
Mode of Action
(S)-1-(4-Ethylphenyl)ethanamine, also known as 4-ethylphenyl sulfate (4EPS), is produced by gut bacteria and can travel to the brain . It interacts with oligodendrocytes, impairing their maturation and decreasing their interactions with neurons . This interaction leads to changes in region-specific brain activity and functional connectivity .
Biochemical Pathways
The compound is a metabolite produced by gut bacteria, specifically through the conversion of dietary tyrosine to 4-ethylphenol (4EP) . This metabolite is then absorbed into the bloodstream and disseminated to all organs, including the brain . The presence of 4EPS in the brain alters the function of oligodendrocytes, leading to reduced myelination of neuronal axons .
Pharmacokinetics
It is known that the compound is initially produced in the gut, absorbed into the bloodstream, and then circulates throughout the body, including the brain . The impact of these properties on the bioavailability of the compound is yet to be determined.
Result of Action
The presence of (S)-1-(4-Ethylphenyl)ethanamine in the brain leads to altered oligodendrocyte function and myelin patterning . This results in reduced myelination of neuronal axons . Altered myelination dynamics in the brain have been associated with behavioral outcomes . In particular, mice exposed to 4EPS displayed anxiety-like behaviors .
Action Environment
The production of (S)-1-(4-Ethylphenyl)ethanamine is influenced by the gut microbiome, which can be affected by various environmental factors such as diet and exposure to antibiotics . These factors can potentially influence the production of 4EPS, and consequently, its action, efficacy, and stability.
Advantages and Limitations for Lab Experiments
-(S)-1-(4-Ethylphenyl)ethanamine has several advantages for laboratory experiments. It is a relatively inexpensive compound that is readily available in large quantities. Additionally, it is a chiral compound, which makes it useful for the study of asymmetric synthesis and catalysis. However, it is a volatile compound, which can make it difficult to handle in the laboratory.
Future Directions
There are a number of potential future directions for (S)-1-(4-Ethylphenyl)ethanamine. It could be used in the development of chiral pharmaceuticals, as well as in the development of agrochemicals and biotechnological products. Additionally, it could be used to study enzyme kinetics and to develop new catalytic asymmetric hydrogenation reactions. Finally, it could be used to study the mechanism of action of chiral ligands in asymmetric catalysis.
Scientific Research Applications
-(S)-1-(4-Ethylphenyl)ethanamine has a wide range of applications in scientific research. It is used as a chiral building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biotechnological products. Additionally, it is used as a chiral catalyst in asymmetric synthesis and as a chiral ligand in asymmetric catalysis. It has also been used in the study of enzyme kinetics and in the development of chiral pharmaceuticals.
properties
IUPAC Name |
(1S)-1-(4-ethylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXYSXDJUIPMZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Ethylphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



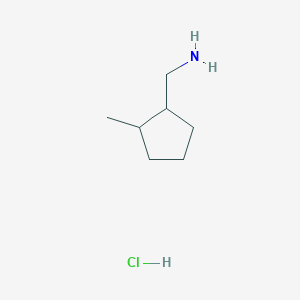
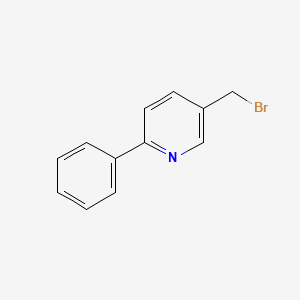
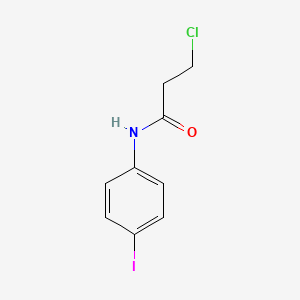

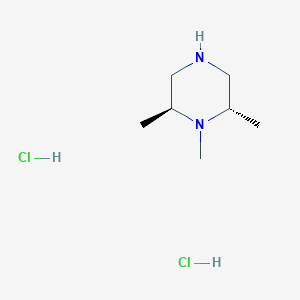




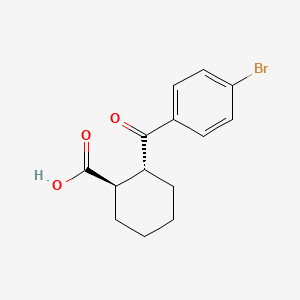
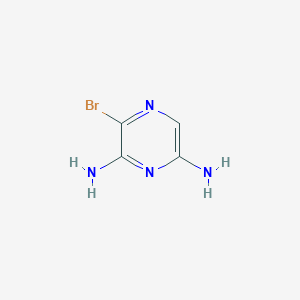
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)
